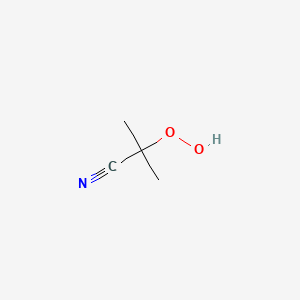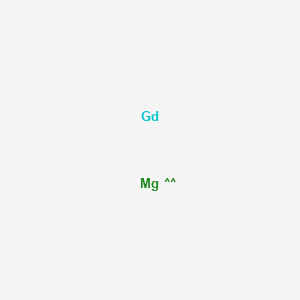
Gadolinium--magnesium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–magnesium (1/1) is a binary alloy composed of equal parts gadolinium and magnesium. Gadolinium is a rare-earth metal known for its magnetic properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gadolinium–magnesium (1/1) can be achieved through several methods, including:
Electrophoretic Deposition: Gadolinium oxide is electrophoretically deposited on anodized magnesium alloy and then sintered at 250°C for 1 hour.
Co-precipitation Method: This method involves the molecular-level mixing of gadolinium and magnesium, followed by calcination at reduced temperatures to produce the desired compound.
Industrial Production Methods
Industrial production of gadolinium–magnesium (1/1) typically involves alloying techniques where gadolinium and magnesium are melted together under controlled conditions to form a homogeneous mixture. The alloy is then cast into the desired shape and further processed to achieve the required properties.
Chemical Reactions Analysis
Types of Reactions
Gadolinium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: Both gadolinium and magnesium react with atmospheric oxygen to form oxides.
Reduction: Gadolinium and magnesium can be reduced from their oxides using reducing agents such as hydrogen or carbon.
Substitution: Gadolinium–magnesium (1/1) can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Requires exposure to atmospheric oxygen or other oxidizing agents.
Reduction: Typically involves high temperatures and reducing agents like hydrogen or carbon.
Substitution: Involves the use of other metals or elements that can replace gadolinium or magnesium in the compound.
Major Products Formed
Oxidation: Gadolinium oxide (Gd₂O₃) and magnesium oxide (MgO).
Reduction: Pure gadolinium and magnesium metals.
Substitution: New alloys or compounds with different properties.
Scientific Research Applications
Gadolinium–magnesium (1/1) has a wide range of scientific research applications, including:
Biomedical Applications: The compound is used in the development of biocompatible coatings for implants.
Magnetic Resonance Imaging (MRI): Gadolinium’s paramagnetic properties make it useful as a contrast agent in MRI, improving the visualization of tissues and organs.
Materials Science: The alloy is studied for its mechanical properties, including its strength, ductility, and resistance to corrosion.
Mechanism of Action
The mechanism by which gadolinium–magnesium (1/1) exerts its effects depends on its application:
Biomedical Applications: The gadolinium coating on magnesium implants enhances biocompatibility, promotes osteogenic gene expression, and exhibits antimicrobial properties.
MRI Contrast Agent: Gadolinium ions shorten the spin-lattice relaxation time (T1) of voxels in which they are present, resulting in a brighter signal on T1-weighted images.
Comparison with Similar Compounds
Similar Compounds
Gadolinium–aluminum (1/1): Another binary alloy with similar magnetic properties but different mechanical characteristics.
Magnesium–zinc (1/1): A lightweight alloy with excellent corrosion resistance and mechanical properties.
Uniqueness
Gadolinium–magnesium (1/1) is unique due to its combination of magnetic and mechanical properties. The presence of gadolinium imparts paramagnetic properties, making it useful in MRI applications, while magnesium provides lightweight and high-strength characteristics, making it valuable in biomedical and industrial applications.
Properties
CAS No. |
12024-64-5 |
|---|---|
Molecular Formula |
GdMg |
Molecular Weight |
181.6 g/mol |
IUPAC Name |
gadolinium;magnesium |
InChI |
InChI=1S/Gd.Mg |
InChI Key |
DFIYZNMDLLCTMX-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


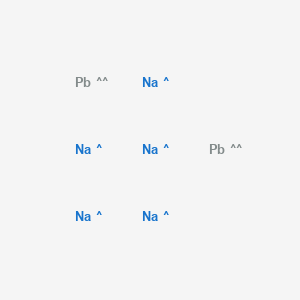
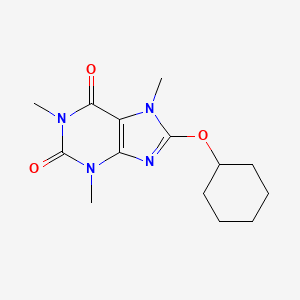
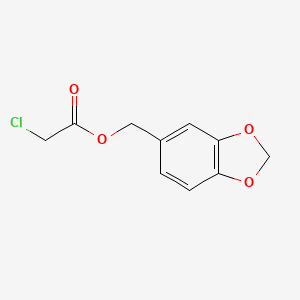


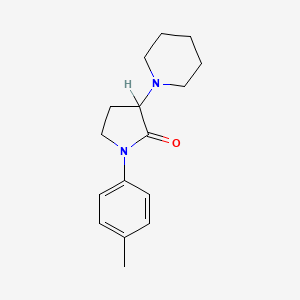
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
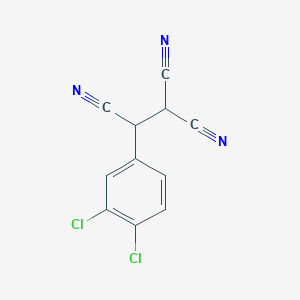

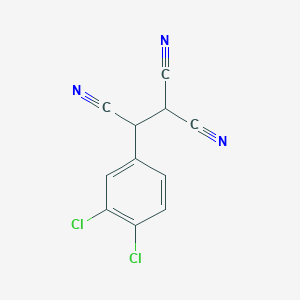

![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
